Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetyloxy group, a cyclohexyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the acetyloxy and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions, where acetic anhydride reacts with the hydroxyl group of the intermediate compound.
Cyclohexyl Group Addition: The cyclohexyl group can be added through alkylation reactions, using cyclohexyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various functionalized thiazole derivatives.
Scientific Research Applications
Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyloxy and cyclohexyl groups contribute to the compound’s overall bioactivity by influencing its solubility, stability, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(cyclohexylmethyl)-1,3-thiazole-4-carboxylate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.
Ethyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl 2-[(acetyloxy)(phenyl)methyl]-1,3-thiazole-4-carboxylate: Contains a phenyl group instead of a cyclohexyl group, leading to different biological activities.
Uniqueness
Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyloxy and cyclohexyl groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
644991-24-2 |
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Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
methyl 2-[acetyloxy(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H19NO4S/c1-9(16)19-12(10-6-4-3-5-7-10)13-15-11(8-20-13)14(17)18-2/h8,10,12H,3-7H2,1-2H3 |
InChI Key |
MLDFJIZZQNJQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1CCCCC1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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